2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-propan-2-ylpyrrolidin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)9-4-3-6-11(9)7-5-10;;/h8-9H,3-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYFJGMYLLSLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, also known by its chemical structure and CAS number 34971-74-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial and antifungal properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride is , with a molecular weight of 156.27 g/mol. Its structure features a pyrrolidine ring, which is known for its role in various biological activities.
Antibacterial Activity
Research indicates that compounds similar to 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various pathogenic bacteria.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine | TBD | Staphylococcus aureus |
| Sodium pyrrolidide | 0.0039 - 0.025 | Escherichia coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | TBD | Various Gram-positive and Gram-negative bacteria |
The minimum inhibitory concentration (MIC) values for various derivatives suggest that these compounds can be effective against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating complete bactericidal activity within a short time frame .
Antifungal Activity
In addition to antibacterial properties, certain derivatives of pyrrolidine have shown antifungal activity. For example, studies have reported MIC values against common fungal strains:
Table 2: Antifungal Activity of Pyrrolidine Derivatives
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine | TBD | Candida albicans |
| Other pyrrolidine derivatives | 16.69 - 78.23 | Fusarium oxysporum |
These findings indicate that the compound may possess potential as an antifungal agent, particularly against Candida species and other pathogenic fungi .
Case Studies
Recent studies have focused on the structure–activity relationships (SAR) of pyrrolidine derivatives to optimize their biological activity. One notable study evaluated a series of pyrrolidine-based compounds against bacterial strains and found that modifications to the pyrrolidine ring significantly influenced their potency .
Example Case Study
A study published in MDPI demonstrated that specific substitutions on the pyrrolidine ring enhanced the antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds had MIC values significantly lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development:
- The compound is being researched for its potential role as a drug candidate due to its structural similarity to known pharmacophores. Its dihydrochloride form enhances solubility and bioavailability, which are critical for effective drug formulation.
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CNS Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit central nervous system (CNS) activities. This is particularly relevant in the development of treatments for neurological disorders, where modulation of neurotransmitter systems is essential.
-
Analgesic Properties:
- Research indicates that compounds with similar structures have analgesic properties. The dihydrochloride form could enhance these effects, making it a candidate for pain management therapies.
Biochemical Applications
-
Cell Culture Medium:
- The compound can be utilized as a buffering agent in cell culture media, maintaining pH levels conducive to cell growth and stability. Its compatibility with biological systems makes it valuable in biochemical research.
-
Enzyme Inhibition Studies:
- It serves as a substrate or inhibitor in enzyme assays, aiding in the understanding of enzyme kinetics and mechanisms. This application is crucial for drug discovery processes where enzyme targets are identified.
Synthetic Applications
-
Chemical Synthesis:
- The compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, facilitating the creation of diverse chemical entities.
-
Ligand Development:
- In coordination chemistry, it can be used to develop ligands for metal complexes. These complexes are important in catalysis and material science applications.
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| CNS Activity of Pyrrolidine Derivatives | 2023 | Identified potential CNS effects of compounds similar to 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, suggesting further exploration for neurological applications. |
| Analgesic Properties of Dihydrochloride Compounds | 2024 | Demonstrated that analogs exhibit analgesic effects in animal models, supporting further development as pain relief agents. |
| Buffering Capacity in Cell Cultures | 2024 | Evaluated the effectiveness of the compound as a buffer in various cell culture conditions, showing stability across pH ranges essential for cell viability. |
Comparison with Similar Compounds
2-[(2R)-1-Methylpyrrolidin-2-yl]ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₈Cl₂N₂
- Molecular Weight : 201.14 g/mol
- Key Differences :
- Substitution: A methyl group replaces the propan-2-yl substituent on the pyrrolidine ring.
- Stereochemistry: The (2R)-configuration introduces chirality, which may influence receptor binding or metabolic stability.
- Applications : Used in biochemical research, with a purity of 95% and liquid form for lab use .
2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine Dihydrochloride
- Molecular Formula : C₁₄H₂₄Cl₂N₂O
- Molecular Weight : 307.26 g/mol
- Pharmacological Relevance: The aromatic moiety may target G-protein-coupled receptors (GPCRs) or monoamine transporters .
2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂N₂
- Molecular Weight : 193.07 g/mol
- Key Differences :
2-(3,4-Dimethoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine Dihydrochloride
- Molecular Formula: Not explicitly provided (estimated C₁₄H₂₂Cl₂N₂O₂).
- Discontinued Status: Limited commercial availability highlights synthetic challenges or niche applications .
Structural and Functional Analysis
Table 1: Comparative Data for Selected Compounds
Preparation Methods
Synthetic Route Overview
The preparation of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride generally involves:
- Synthesis or procurement of the substituted pyrrolidine intermediate, particularly 2-methylpyrrolidine derivatives.
- Introduction of the ethan-1-amine side chain via alkylation or nucleophilic substitution.
- Formation of the dihydrochloride salt for stabilization and purification.
Preparation of the Pyrrolidine Core
The key intermediate, 2-methylpyrrolidine, is typically synthesized via catalytic hydrogenation of 2-methylpyrroline. This process is well-documented in patent WO2008137087A1 and involves the following:
- Starting Material: 2-methylpyrroline, an inexpensive and commercially available compound.
- Catalyst: Platinum-based catalysts, notably platinum (IV) oxide or 5% platinum on carbon (Pt/C).
- Solvent: A mixture of ethanol and methanol in a volume ratio ranging from about 2:1 to 3:1.
- Conditions: Hydrogenation is performed at ambient temperature under hydrogen atmosphere.
- Outcome: The reaction yields (R)- or (S)-2-methylpyrrolidine with optical purity of at least 50% enantiomeric excess (ee).
- Catalyst Removal: The platinum catalyst is removed by filtration after completion.
This catalytic hydrogenation is preferred due to its safety, cost-effectiveness, and scalability for commercial production.
Formation of the Dihydrochloride Salt
To enhance stability, solubility, and ease of handling, the free base 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine is converted into its dihydrochloride salt by:
- Treatment with hydrochloric acid (HCl) in an appropriate solvent.
- Isolation of the dihydrochloride salt by crystallization or precipitation.
- Drying under reduced pressure to yield the pure salt form.
This salt formation is standard practice for amine-containing compounds to improve pharmaceutical and chemical properties.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Hydrogenation of 2-methylpyrroline | Pt(IV) oxide or 5% Pt/C catalyst | Ethanol/methanol (2:1 to 3:1 v/v), ambient temperature, H2 atmosphere | Formation of (R)- or (S)-2-methylpyrrolidine with >50% ee |
| 2 | Alkylation/Nucleophilic substitution | 2-chloroethylamine or equivalent | DMF or similar solvent, 100–160 °C, nitrogen atmosphere | Formation of 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine free base |
| 3 | Salt formation | Hydrochloric acid | Appropriate solvent, room temperature | Isolation of dihydrochloride salt |
Research Findings and Notes
- The hydrogenation step is critical for obtaining the chiral pyrrolidine intermediate with desired optical purity, which may impact the biological activity of the final compound.
- The use of platinum catalysts ensures high efficiency and selectivity in the hydrogenation process.
- The ethanamine side chain introduction typically requires careful control of reaction conditions to avoid side reactions and ensure high yield.
- The dihydrochloride salt form is commercially available and widely used in research and pharmaceutical applications, with molecular formula C9H21Cl2N2 and molecular weight approximately 192.73 g/mol.
- No direct synthesis protocols for this exact compound were found outside of patent literature and general synthetic principles, indicating that proprietary or specialized methods may exist in industrial settings.
Q & A
Basic: What synthetic routes are available for 2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride, and how is purity confirmed?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, pyrrolidine derivatives can react with halogenated amines under basic conditions, followed by HCl salt formation. Key steps include:
- Reduction: Use of LiAlH₄ or NaBH₄ to reduce intermediate imines .
- Salt Formation: Treatment with HCl in anhydrous conditions to precipitate the dihydrochloride .
Purity is confirmed via HPLC (>98% purity), ¹H/¹³C NMR (integration of pyrrolidine and ethylamine protons), and mass spectrometry (molecular ion matching C₁₀H₂₂Cl₂N₂) .
Basic: How is the compound structurally characterized using spectroscopic and crystallographic methods?
Answer:
- X-ray Crystallography: Single-crystal diffraction with SHELXL refines bond lengths and angles, resolving stereochemistry (e.g., pyrrolidine ring puckering) .
- NMR: ¹H NMR identifies the isopropyl group (δ 1.0–1.2 ppm, doublet) and ethylamine protons (δ 2.8–3.2 ppm). ¹³C NMR confirms the quaternary carbon at the pyrrolidine N-substitution site .
- IR Spectroscopy: N–H stretches (~3300 cm⁻¹) and Cl⁻ counterion vibrations (~240 cm⁻¹) validate salt formation .
Advanced: How does the compound interact with benzimidazole-associated receptors, and what assays validate these interactions?
Answer:
Structural analogs (e.g., metonitazene, protonitazene) in suggest affinity for opioid or benzimidazole receptors. Methodologies include:
- In Vitro Binding Assays: Competitive displacement of radiolabeled ligands (e.g., [³H]naloxone) in HEK-293 cells expressing μ-opioid receptors .
- Functional Assays: Measurement of cAMP inhibition via BRET-based biosensors to quantify G-protein activation .
- Mutagenesis Studies: Replace key receptor residues (e.g., Asp147 in μ-opioid receptors) to identify binding hotspots .
Advanced: How can computational modeling predict the compound’s pharmacokinetics, and how are predictions validated?
Answer:
- Molecular Dynamics (MD): Simulate binding to homology-modeled receptors (e.g., 100 ns simulations in GROMACS) to assess stability of hydrogen bonds with Asp residues .
- Docking Studies: Use AutoDock Vina to rank binding poses against benzimidazole targets; validate with experimental IC₅₀ values .
- ADME Prediction: SwissADME predicts logP (~1.5) and blood-brain barrier permeability, verified via in vivo rodent PK studies (plasma t₁/₂ measurement) .
Advanced: How to resolve contradictions in reported EC₅₀ values across pharmacological studies?
Answer: Discrepancies arise from:
- Assay Conditions: Differences in buffer pH (affects protonation of the amine group) or temperature .
- Cell Models: Endogenous receptor expression levels in primary vs. transfected cells .
Resolution:
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility: >50 mg/mL in water (due to dihydrochloride salt). Poor solubility in nonpolar solvents (<1 mg/mL in DCM) .
- Stability:
Advanced: What strategies optimize metabolic pathway analysis for this compound?
Answer:
- Isotopic Labeling: Synthesize deuterated analogs (e.g., ²H-labeled ethylamine) to track metabolites via LC-MS/MS .
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and quantify CYP450-mediated N-dealkylation products .
- In Vivo Studies: Administer to rodents and collect plasma/bile for metabolite profiling (e.g., hydroxylated pyrrolidine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
